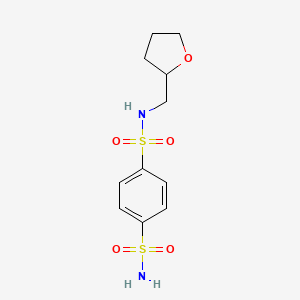
N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide
Descripción general
Descripción
N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-242 is known to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which has been implicated in various inflammatory and immune responses.
Mecanismo De Acción
TAK-242 is a selective inhibitor of the N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide signaling pathway, which is activated by various ligands, including lipopolysaccharides (LPS) and damage-associated molecular patterns (DAMPs). This compound activation leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, which trigger downstream signaling cascades, including the activation of NF-κB and MAPK pathways. TAK-242 inhibits this compound signaling by binding to the intracellular domain of this compound and preventing the recruitment of adaptor proteins.
Biochemical and Physiological Effects:
TAK-242 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β. TAK-242 also inhibits the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation. In addition, TAK-242 has been shown to reduce tissue damage and improve survival rates in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages for lab experiments, including its high selectivity and potency for N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide inhibition. TAK-242 is also relatively stable and can be easily synthesized and purified. However, TAK-242 has some limitations, including its poor solubility in water and its potential off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for TAK-242 research, including the identification of novel ligands and targets for N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide inhibition, the development of TAK-242 analogs with improved pharmacokinetic properties, and the evaluation of TAK-242 in clinical trials for various diseases. In addition, TAK-242 could be used in combination with other drugs to enhance its therapeutic efficacy. Overall, TAK-242 has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic applications.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, TAK-242 has been shown to inhibit the N-(tetrahydro-2-furanylmethyl)-1,4-benzenedisulfonamide signaling pathway, which is known to contribute to the inflammatory response and tissue damage. In cancer, TAK-242 has been shown to induce apoptosis and inhibit tumor growth by modulating the this compound signaling pathway. In autoimmune disorders, TAK-242 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.
Propiedades
IUPAC Name |
4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c12-19(14,15)10-3-5-11(6-4-10)20(16,17)13-8-9-2-1-7-18-9/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGRMFRHBUTNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-{3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]phenyl}but-3-yn-2-ol](/img/structure/B3971235.png)
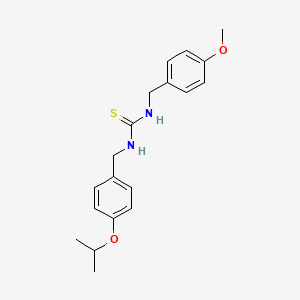
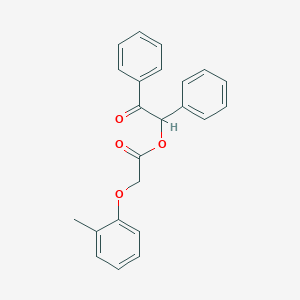
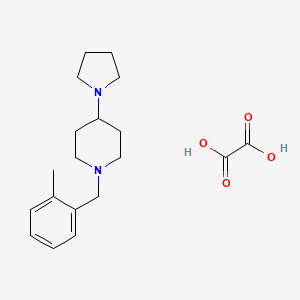
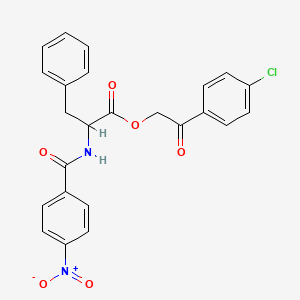
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3971270.png)
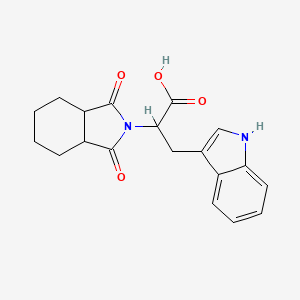
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971289.png)
![methyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3971294.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide](/img/structure/B3971297.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3971303.png)

![methyl 2-allyl-3-(4-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B3971324.png)
![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3971327.png)